pladienolide B

Descripción general

Descripción

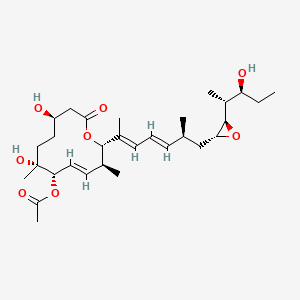

Pladienolide B es un producto natural producido por la cepa bacteriana Streptomyces platensis MER-11107, que es una bacteria grampositiva aislada del suelo en Japón . Este compuesto ha generado un interés significativo debido a sus posibles propiedades anticancerígenas. Se sabe que this compound se une al complejo SF3B en la ribonucleoproteína nuclear pequeña U2 en el spliceosoma humano, inhibiendo así el empalme del pre-ARNm .

Aplicaciones Científicas De Investigación

Pladienolide B tiene varias aplicaciones de investigación científica:

Medicina: This compound ha demostrado potencial como agente anticancerígeno al inhibir el complejo SF3B en el spliceosoma, lo que lleva al arresto del ciclo celular y a la apoptosis en las células cancerosas

Industria: Se utiliza en la producción de nuevos análogos de pladienolide con bioactividad mejorada.

Mecanismo De Acción

Pladienolide B ejerce sus efectos al unirse al complejo SF3B en la ribonucleoproteína nuclear pequeña U2 en el spliceosoma humano . Esta unión inhibe la capacidad del spliceosoma para ensamblar y procesar correctamente el pre-ARNm, lo que lleva a la acumulación de ARNm no empalmado y la posterior detención del ciclo celular y apoptosis .

Análisis Bioquímico

Biochemical Properties

Pladienolide B plays a crucial role in biochemical reactions by targeting the spliceosome. It specifically interacts with spliceosome-associated proteins, such as splicing factor 3B subunit 1 (SF3B1) and SAP130. By binding to these proteins, this compound disrupts the proper assembly of the spliceosome, leading to the inhibition of pre-mRNA splicing. This interaction ultimately results in cell cycle arrest and apoptosis in certain cell types .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting pre-mRNA splicing, which affects gene expression and cellular metabolism. In cancer cells, this compound induces apoptosis by disrupting the splicing of key regulatory genes. Additionally, it has been shown to impact cell signaling pathways, leading to altered cellular responses and reduced proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with spliceosome components. By binding to SF3B1 and SAP130, this compound prevents the correct assembly of the spliceosome, thereby inhibiting pre-mRNA splicing. This inhibition leads to the accumulation of unspliced pre-mRNA and subsequent cell cycle arrest. This compound also affects gene expression by altering the splicing of specific genes involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over extended periods. Long-term studies have shown that this compound can induce sustained effects on cellular function, including prolonged inhibition of splicing and persistent cell cycle arrest. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent inhibitory effects on splicing and induces apoptosis in cancer cells. At higher doses, this compound can cause toxic or adverse effects, including off-target interactions and potential damage to healthy tissues. These dosage-dependent effects underscore the need for careful optimization of this compound dosages in therapeutic applications .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to pre-mRNA splicing. It interacts with enzymes and cofactors involved in the splicing process, such as SF3B1 and SAP130. By inhibiting these enzymes, this compound disrupts the normal splicing of pre-mRNA, leading to altered metabolic flux and changes in metabolite levels. These effects on metabolic pathways contribute to the compound’s overall impact on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound can accumulate in certain cellular compartments, where it exerts its inhibitory effects on the spliceosome. The transport and distribution of this compound are critical factors in determining its efficacy and specificity in different cell types .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is essential for its interaction with spliceosome components and subsequent inhibition of pre-mRNA splicing. Understanding the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Pladienolide B se sintetiza a través de la vía de la sintetasa de polipéptidos tipo I, que se deriva de la vía de la sintetasa de ácidos grasos . La síntesis comienza con la carga de propionil CoA por parte de la aciltransferasa en la proteína portadora de acilo activada. La molécula luego se extiende diez veces, cada vez por dos unidades de carbono, por la sintetasa de polipéptidos iterativa . Las modificaciones posteriores a la sintetasa de polipéptidos incluyen la adición de un grupo acetilo al carbono 7 por parte de la acetiltransferasa, y la adición de un grupo hidroxilo en el carbono 6 por parte de una enzima P450 .

Métodos de producción industrial

La producción industrial de this compound implica la sobreexpresión del activador específico de la vía PldR en la cepa de laboratorio domesticada Streptomyces platensis AS6200 . Esto lleva a la acumulación y aislamiento de metabolitos intermedios o de derivación de la biosíntesis de this compound .

Análisis De Reacciones Químicas

Pladienolide B experimenta varias reacciones químicas, que incluyen:

Oxidación: La adición de un grupo hidroxilo en el carbono 6 por parte de una enzima P450.

Epoxiación: La adición de un grupo epóxido entre los carbonos 18 y 19 por parte de P450 II.

Los reactivos comunes utilizados en estas reacciones incluyen las enzimas acetiltransferasa y P450 . Los principales productos formados a partir de estas reacciones incluyen las formas hidroxiladas y epoxidadas de this compound .

Comparación Con Compuestos Similares

Pladienolide B es parte de una familia de productos naturales de polipéptidos bacterianos que perjudican el ensamblaje del spliceosoma. Compuestos similares incluyen:

Spliceostatin A: Derivado de especies de Burkholderia, también se dirige al spliceosoma pero tiene un marco estructural diferente.

This compound es único debido a su unión específica al complejo SF3B y su potente actividad anticancerígena .

Propiedades

IUPAC Name |

[(2S,3S,4E,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O8/c1-8-24(33)21(5)29-25(37-29)16-18(2)10-9-11-19(3)28-20(4)12-13-26(36-22(6)31)30(7,35)15-14-23(32)17-27(34)38-28/h9-13,18,20-21,23-26,28-29,32-33,35H,8,14-17H2,1-7H3/b10-9+,13-12+,19-11+/t18-,20+,21-,23-,24+,25-,26+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOUORKJIJYJNW-QHOUZYGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C1C(O1)CC(C)C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H](C)[C@@H]1[C@H](O1)C[C@H](C)/C=C/C=C(\C)/[C@@H]2[C@H](/C=C/[C@@H]([C@](CC[C@H](CC(=O)O2)O)(C)O)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701098499 | |

| Record name | (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445493-23-2 | |

| Record name | (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445493-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

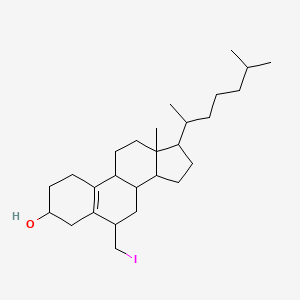

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-7-iodo-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1257486.png)

![2-[Piperidinoethoxyphenyl]-3-[4-hydroxyphenyl]-2h-benzo(b)pyran](/img/structure/B1257494.png)

![1-S-[(1Z)-N-(sulfonatooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257504.png)